molecular formula C19H39NO2 B8334155 Tert-butyl 15-aminopentadecanoate

Tert-butyl 15-aminopentadecanoate

Cat. No.: B8334155
M. Wt: 313.5 g/mol
InChI Key: WUHJBXJYDIANNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 15-aminopentadecanoate is a research compound with the molecular formula C19H39NO2 and a molecular weight of 313.5 g/mol . It is primarily used in scientific research and is not intended for human or veterinary use.

Preparation Methods

Tert-butyl 15-aminopentadecanoate can be synthesized using various methods. One common approach involves the reaction of 15-aminopentadecanoic acid with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method yields the tert-butyl ester in good quantities and is widely used in laboratory settings . Another method involves coupling 15-aminopentadecanoic acid tert-butyl ester with (tert-butoxycarbonylmethoxycarbonylmethylamino) acetic acid.

Chemical Reactions Analysis

Tert-butyl 15-aminopentadecanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

Tert-butyl 15-aminopentadecanoate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving cell membrane interactions and lipid metabolism.

    Medicine: Research into potential therapeutic applications, such as drug delivery systems, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 15-aminopentadecanoate involves its interaction with specific molecular targets and pathways. The compound can undergo transesterification reactions, facilitated by the presence of a metal tert-butoxide anion, which acts as a nucleophile . This reaction proceeds via the formation of a tetrahedral intermediate, leading to the final ester product .

Comparison with Similar Compounds

Tert-butyl 15-aminopentadecanoate can be compared with similar compounds such as:

    17-Aminoheptadecanoic acid tert-butyl ester: Similar in structure and used in analogous synthetic routes.

    Pentadecanoic acid, 15-amino-, 1,1-dimethylethyl ester: Another similar compound with comparable properties and applications.

The uniqueness of this compound lies in its specific molecular structure, which allows for unique interactions and applications in various fields of research.

Properties

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

tert-butyl 15-aminopentadecanoate

InChI

InChI=1S/C19H39NO2/c1-19(2,3)22-18(21)16-14-12-10-8-6-4-5-7-9-11-13-15-17-20/h4-17,20H2,1-3H3

InChI Key

WUHJBXJYDIANNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

15-Aminopentadecanoic acid tert-butyl ester was prepared in analogous fashion to 17-aminoheptadecanoic acid tert-butyl ester, and was coupled to (tert-butoxycarbonylmethoxycarbonylmethylamino) acetic acid in analogous fashion to the method described in Example 1, step 4.
Name
17-aminoheptadecanoic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(tert-butoxycarbonylmethoxycarbonylmethylamino) acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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